2-Ethylcyclohexanone

Description

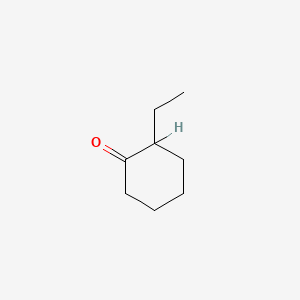

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYYYUWKFPFVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017021 | |

| Record name | 2-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-94-3 | |

| Record name | 2-Ethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylcyclohexanone

CAS Number: 4423-94-3

This technical guide provides a comprehensive overview of 2-Ethylcyclohexanone, a valuable intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological interactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 4423-94-3 | [2][3][4][5] |

| Molecular Formula | C₈H₁₄O | [2][3][4][5] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 2-ethylcyclohexan-1-one |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 184.7 °C | at 760 mmHg | [3] |

| Melting Point | 110-112 °C | Solv: benzene; ligroine (1:1) | |

| Density | 0.898 g/cm³ | [3] | |

| Flash Point | 58.5 °C | ||

| Water Solubility | Insoluble | ||

| Solubility in other solvents | Soluble in alcohol | ||

| Refractive Index | 1.4500-1.4530 | at 20°C | [1] |

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed, in contact with skin or if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/ eye protection/ face protection. |

| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Combustible liquid. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols

Synthesis of this compound via Stork Enamine Alkylation

A common and effective method for the synthesis of 2-alkylcyclohexanones is the Stork enamine synthesis. This procedure involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an alkylation reaction. Subsequent hydrolysis yields the desired α-alkylated ketone.

Materials:

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (dry)

-

Ethyl iodide

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Enamine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in dry toluene.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude enamine.

-

-

Alkylation:

-

Dissolve the crude enamine in a suitable anhydrous solvent (e.g., dioxane or THF).

-

Add ethyl iodide (1.1 eq) dropwise to the enamine solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

-

Hydrolysis:

-

To the reaction mixture, add an aqueous solution of hydrochloric acid to hydrolyze the intermediate iminium salt.

-

Stir vigorously for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Analytical Methods for Purity Assessment

The purity of the synthesized this compound can be determined using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for assessing the purity of volatile compounds like this compound and for identifying any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect impurities.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in the cyclohexanone ring.

Potential Biological Activity and Signaling Pathway

While this compound is primarily used as a synthetic intermediate, some cyclohexanone derivatives have been reported to exhibit neuroactive effects. It is suggested that their mechanism of action may involve interaction with the GABA-A receptor complex. The following diagram illustrates a simplified representation of the GABA-A receptor signaling pathway.

Caption: GABA-A Receptor Signaling Pathway

The binding of the neurotransmitter GABA to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the postsynaptic neuron.[5][6] This influx causes hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential that reduces the likelihood of an action potential firing.[5][6] Some neuroactive compounds can act as allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to sedative or anxiolytic effects. It is hypothesized that certain derivatives of this compound may interact with this receptor complex.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethylcyclohexanone molecular weight and formula

An In-depth Technical Guide on 2-Ethylcyclohexanone

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide focuses on the core molecular attributes of this compound.

Core Molecular Data

This compound is a cyclic ketone with an ethyl substituent at the alpha position. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H14O | [1][2][3][4][5] |

| Molecular Weight | 126.20 g/mol | [1][4] |

| 126.1962 g/mol | [2] | |

| 126.199 g/mol | [5] |

The molecular formula, C8H14O, indicates a composition of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom.[1][2][4] The molecular weight is consistently reported around 126.20 g/mol .[1][2][4][5]

Logical Relationship of Molecular Properties

The relationship between the molecular formula and the molecular weight is foundational in chemistry. The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula.

Caption: Derivation of molecular weight from the molecular formula.

References

An In-depth Technical Guide to 2-Ethylcyclohexanone

This guide provides a comprehensive overview of 2-Ethylcyclohexanone, including its chemical identity, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: 2-ethylcyclohexan-1-one[1][2]

Synonyms:

Chemical Structure:

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylcyclohexanone is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical reactivity, stemming from the ketone functional group and the adjacent ethyl substituent, makes it a valuable building block for more complex molecules, including potential pharmaceutical compounds and fragrances.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination and for its synthesis, and a discussion of its known reactivity. Due to a lack of specific research on the biological activity and signaling pathways of this compound, this guide will focus on its chemical applications and provide workflows for its synthesis and key reactions.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in various applications. A summary of these properties is presented in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 184-185 °C at 760 mmHg | [4] |

| Density | 0.9125 g/cm³ (d₄²⁰) | - |

| Flash Point | 58.5 °C (Closed Cup) | - |

| Refractive Index | 1.4500-1.4530 at 20°C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of physical properties is essential for chemical characterization and quality control. The following are standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small quantity of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A small amount of this compound (1-2 mL) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Density Determination (ASTM D4052)

This standard test method covers the determination of the density of liquids by a digital density meter.

-

Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

-

Procedure:

-

The digital density meter is calibrated with dry air and a reference standard of known density (e.g., pure water).

-

The temperature of the measuring cell is set to the desired temperature (e.g., 20°C).

-

A sample of this compound is injected into the measuring cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

The measurement is repeated until a stable reading is obtained.

-

Flash Point Determination (ASTM D93)

This standard test method uses a Pensky-Martens closed-cup tester to determine the flash point of combustible liquids.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid, which contains a stirrer, thermometer, and an ignition source, is placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the carbonyl group and the presence of alpha-hydrogens, making it a key substrate for a variety of organic transformations.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This is a fundamental reaction for creating new carbon-carbon and carbon-heteroatom bonds.

-

Enolate Formation and Alkylation: The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can be alkylated, allowing for the introduction of various substituents at the alpha-position.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-ethylcyclohexanol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the ring.

-

Use as a Pharmaceutical Intermediate: this compound is cited as a pharmaceutical intermediate, indicating its role as a starting material in the synthesis of more complex, biologically active molecules.[4][5]

Logical Relationship of Key Chemical Reactions

Caption: Reactivity of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Free-Radical Addition of Cyclohexanone (B45756) to Ethylene (B1197577)

This method involves the addition of cyclohexanone to an alkene initiated by a radical initiator.

-

Reactants: Cyclohexanone, Ethylene, Ammonium (B1175870) persulfate (AMP) as initiator.

-

Apparatus: Stainless steel autoclave.

-

Procedure:

-

Cyclohexanone and the initiator (AMP) are charged into the autoclave.

-

The autoclave is sealed, and ethylene is introduced to the desired pressure.

-

The reaction mixture is heated and stirred for a specified time.

-

After the reaction, the autoclave is cooled, and the excess ethylene pressure is released.

-

The liquid product mixture is collected.

-

Purification is achieved by fractional distillation to separate unreacted cyclohexanone from the this compound product.

-

Experimental Workflow for Free-Radical Synthesis

Caption: Synthesis of this compound.

Synthesis via Enolate Alkylation of Cyclohexanone

This is a classic method for forming carbon-carbon bonds at the alpha-position of a ketone.

-

Reactants: Cyclohexanone, a strong base (e.g., Lithium diisopropylamide - LDA), and an ethylating agent (e.g., iodoethane (B44018) or bromoethane).

-

Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

A solution of the strong base (LDA) is prepared in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) - THF) and cooled to a low temperature (e.g., -78°C).

-

Cyclohexanone is added dropwise to the base solution to form the lithium enolate.

-

The ethylating agent (e.g., iodoethane) is then added to the enolate solution.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

-

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities, metabolism, and potential signaling pathways of this compound itself. While the broader class of cyclohexanone derivatives has been investigated for various biological effects, including anticancer and antimicrobial properties, these studies do not directly implicate this compound. One study noted the detection of this compound in rat brain tissue, but the physiological significance of this finding remains unexplored.[6] The pharmacology of a more complex derivative, 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl, has been studied, but these findings cannot be directly extrapolated to this compound.[7]

Given its use as a pharmaceutical intermediate, it is plausible that this compound is a precursor to compounds with significant biological effects. However, further research is required to elucidate any intrinsic biological roles of this compound.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.

-

Seek medical attention if symptoms persist.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. Its reactivity makes it a valuable intermediate in synthetic chemistry. Standardized methods for the determination of its physical properties and reliable synthetic protocols are available. However, there is a significant gap in the scientific literature regarding its biological activity, metabolism, and interaction with biological pathways. For researchers in drug development, while this compound may serve as a useful scaffold or starting material, its own pharmacological profile is currently unknown and warrants further investigation.

References

- 1. This compound | 4423-94-3 | Benchchem [benchchem.com]

- 2. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 4423-94-3 [chemicalbook.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 4423-94-3 | EAA42394 | Biosynth [biosynth.com]

- 7. The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Ethylcyclohexanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylcyclohexanone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (methine) | 2.2 - 2.4 | Multiplet | - |

| H-6 (methylene, axial) | 2.0 - 2.1 | Multiplet | - |

| H-6 (methylene, equatorial) | 2.4 - 2.5 | Multiplet | - |

| Methylene protons on ring (H-3, H-4, H-5) | 1.2 - 2.0 | Multiplet | - |

| Ethyl group (-CH₂) | 1.4 - 1.6 | Multiplet | - |

| Ethyl group (-CH₃) | 0.9 | Triplet | 7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 212.0 |

| C-2 (methine) | 49.5 |

| C-6 (methylene) | 42.0 |

| C-3 (methylene) | 34.5 |

| C-4 (methylene) | 25.0 |

| C-5 (methylene) | 28.0 |

| Ethyl group (-CH₂) | 26.0 |

| Ethyl group (-CH₃) | 11.5 |

Note: These are typical chemical shift values and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a strong carbonyl absorption.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2850 | C-H stretching (alkane) | Strong |

| 1710 | C=O stretching (ketone) | Strong |

| 1465 | C-H bending (methylene) | Medium |

| 1375 | C-H bending (methyl) | Medium |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 35 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - C₂H₄]⁺ |

| 97 | 40 | [M - C₂H₅]⁺ |

| 83 | 25 | [C₆H₁₁O]⁺ |

| 69 | 30 | [C₅H₉]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol for GC-MS

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 100 µg/mL.

Instrument Parameters:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Scan range: m/z 40-300.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Caption: Structural assignments for the ¹H and ¹³C NMR spectra of this compound.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts and Interpretation of 2-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethylcyclohexanone. It includes a comprehensive interpretation of the chemical shifts, a summary of the data in a tabular format, a standard experimental protocol for acquiring such data, and a logical workflow for spectral interpretation.

Introduction to the ¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. In the context of drug development and chemical research, it is an indispensable tool for verifying the structure and purity of synthesized compounds. This compound, a substituted cyclic ketone, presents a characteristic ¹H NMR spectrum. The chemical environment of each proton within the molecule is unique, leading to distinct signals that provide valuable information about its molecular architecture.

The structure of this compound, with its chiral center at the C2 position, and the conformational flexibility of the cyclohexanone (B45756) ring, leads to a complex and informative ¹H NMR spectrum. The protons on the ethyl group and the cyclohexanone ring all exhibit unique chemical shifts and coupling patterns that can be deciphered to confirm the molecule's identity.

Data Presentation: ¹H NMR Chemical Shifts of this compound

The following table summarizes the expected ¹H NMR spectral data for this compound. The data is presented with assignments for each proton, its chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity of the signal (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constant (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CH₃) | 0.88 | 3H | t | 7.5 |

| H-b (CH₂) | 1.45 - 1.65 | 2H | m | - |

| H-2 | 2.20 - 2.35 | 1H | m | - |

| H-3, H-5 (axial & equatorial) | 1.60 - 2.10 | 4H | m | - |

| H-4 (axial & equatorial) | 1.20 - 1.40 | 2H | m | - |

| H-6 (axial & equatorial) | 2.35 - 2.50 | 2H | m | - |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be interpreted by analyzing the chemical shift, integration, and multiplicity of each signal:

-

H-a (Methyl Protons, -CH₃): These three protons appear as a triplet at approximately 0.88 ppm. The triplet multiplicity is due to the coupling with the adjacent two protons of the methylene (B1212753) group (H-b), following the n+1 rule (2+1=3). This upfield chemical shift is characteristic of protons on an alkyl chain.

-

H-b (Methylene Protons, -CH₂-): The two protons of the ethyl group's methylene moiety are diastereotopic due to the adjacent chiral center (C2). They appear as a complex multiplet in the range of 1.45 - 1.65 ppm. This complexity arises from coupling to both the methyl protons (H-a) and the methine proton (H-2).

-

H-2 (Methine Proton, -CH-): The single proton at the C2 position is adjacent to the carbonyl group and the ethyl group. This proton is expected to be deshielded and appears as a multiplet around 2.20 - 2.35 ppm. Its multiplicity is complex due to coupling with the methylene protons of the ethyl group (H-b) and the adjacent methylene protons on the cyclohexanone ring (H-3).

-

H-3, H-5 (Ring Methylene Protons): The protons on C3 and C5 of the cyclohexanone ring are chemically non-equivalent (axial and equatorial) and appear as overlapping multiplets in the region of 1.60 - 2.10 ppm. The complexity of these signals is due to both geminal and vicinal coupling with neighboring protons.

-

H-4 (Ring Methylene Protons): The protons at the C4 position are the furthest from the electron-withdrawing carbonyl group and therefore appear at the most upfield region for the ring protons, typically between 1.20 - 1.40 ppm as a multiplet.

-

H-6 (Ring Methylene Protons α to Carbonyl): The protons at the C6 position are adjacent to the carbonyl group, which causes them to be significantly deshielded. They appear as a multiplet in the downfield region of the aliphatic protons, around 2.35 - 2.50 ppm.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

Instrumental Parameters (for a 400 MHz NMR Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

Visualization of the Interpretation Workflow

The logical process for interpreting the ¹H NMR spectrum of this compound can be visualized as a workflow diagram.

Caption: Logical workflow for interpreting a ¹H NMR spectrum.

In-depth Technical Guide: 13C NMR Spectral Analysis of 2-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethylcyclohexanone. The document details the experimentally observed chemical shifts, outlines the methodology for spectral acquisition, and presents a visual representation of the molecular structure with corresponding carbon assignments.

Data Presentation

The 13C NMR spectral data for this compound, acquired in deuterochloroform (CDCl3), is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | 211.4 |

| C2 (CH) | 49.8 |

| C3 (CH2) | 34.8 |

| C4 (CH2) | 25.4 |

| C5 (CH2) | 28.0 |

| C6 (CH2) | 41.5 |

| C7 (CH2) | 25.8 |

| C8 (CH3) | 11.8 |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural elucidation. The following section details a standard methodology for the analysis of this compound.

Sample Preparation:

A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in 0.6-0.7 mL of deuterochloroform (CDCl3). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer, operating at a proton frequency of 100 MHz or higher, is utilized for data collection. The instrument is tuned to the 13C frequency (e.g., 25 MHz for a 100 MHz spectrometer). The experiment is conducted at room temperature (approximately 298 K).

Key acquisition parameters include:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 250 ppm to encompass the full range of carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full relaxation of all carbon nuclei, which is especially important for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using specialized NMR software. The processing steps include:

-

Fourier Transformation: The time-domain FID is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the solvent signal (CDCl3 at 77.16 ppm).

Visualization

The following diagrams illustrate the molecular structure of this compound with the assigned carbon numbering and a typical workflow for 13C NMR analysis.

Caption: Structure of this compound with IUPAC numbering for 13C NMR assignments.

Caption: Workflow for the 13C NMR spectral analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-ethylcyclohexanone, a key intermediate in various chemical syntheses. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the analysis of reaction kinetics. This document presents a detailed analysis of its IR absorption bands, experimental methodologies for spectral acquisition, and a visual representation of the correlation between its structural features and spectral data.

Core Infrared Absorption Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary data for the gas-phase spectrum is sourced from the National Institute of Standards and Technology (NIST) database.[1][2] The analysis of this spectrum, supplemented by established knowledge of group frequencies in cyclic ketones and alkyl chains, allows for the assignment of the major absorption bands.

The following table summarizes the key infrared absorption bands for this compound. The intensities are qualitatively described as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960-2870 | s | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1715 | s | C=O stretching of the saturated cyclic ketone |

| ~1465 | m | CH₂ scissoring (bending) |

| ~1375 | m | CH₃ symmetric bending |

| ~1220 | m | C-C stretching and CH₂ wagging |

| ~1130 | w | C-C-C skeletal vibrations |

Molecular Structure and Vibrational Assignments

The structure of this compound, comprising a cyclohexanone (B45756) ring with an ethyl substituent at the alpha-position, gives rise to a characteristic infrared spectrum. The most prominent feature is the strong absorption band around 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration in a saturated six-membered ring ketone. The precise position of this band can be influenced by the conformation of the ring and the substituent.

The region between 2960 cm⁻¹ and 2870 cm⁻¹ is dominated by the C-H stretching vibrations of the ethyl group and the methylene (B1212753) groups of the cyclohexane (B81311) ring. These are typically strong and sharp absorptions. The bending vibrations of the alkyl groups, such as the CH₂ scissoring at approximately 1465 cm⁻¹ and the CH₃ symmetric bending around 1375 cm⁻¹, appear as medium intensity bands. The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions arising from C-C bond stretching and various bending and wagging motions of the carbon skeleton, which are unique to the molecule.

Caption: Correlation between functional groups of this compound and their IR absorptions.

Experimental Protocols

The acquisition of an infrared spectrum for this compound can be performed using various techniques, depending on the physical state of the sample and the desired information. The two most common methods are gas-phase FTIR spectroscopy and liquid-film analysis.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

The reference spectrum from the NIST/EPA Gas-Phase Infrared Database was likely obtained using a method similar to the following.[1][2]

Objective: To obtain a high-resolution infrared spectrum of volatile this compound in the gas phase, free from intermolecular interactions.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with IR-transparent windows (e.g., KBr or NaCl)

-

Vacuum line and manifold

-

Heating mantle or tape (optional, for less volatile samples)

-

Sample of this compound

Procedure:

-

Background Spectrum: The gas cell is evacuated to a high vacuum to remove any atmospheric gases (primarily water vapor and carbon dioxide). A background spectrum of the empty cell is then recorded. This will be subtracted from the sample spectrum to eliminate contributions from the instrument and any residual atmospheric components.

-

Sample Introduction: A small amount of liquid this compound is introduced into the gas cell. The cell may be gently heated to ensure complete vaporization and to achieve a suitable vapor pressure for measurement.

-

Sample Spectrum Acquisition: The infrared spectrum of the gaseous sample is recorded. The FTIR spectrometer simultaneously collects all frequencies, and a Fourier transform is used to convert the resulting interferogram into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Liquid-Film (Neat) Infrared Spectroscopy

For routine analysis of liquid samples like this compound, a simple and rapid method is the preparation of a thin liquid film. PubChem lists an FTIR spectrum obtained using a "CAPILLARY CELL: NEAT" technique, which refers to this approach.[3]

Objective: To quickly obtain an infrared spectrum of a liquid sample.

Apparatus:

-

FTIR spectrometer

-

Two IR-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or glass rod

-

Sample of this compound

Procedure:

-

Background Spectrum: A background spectrum is recorded with the empty sample holder in the beam path of the spectrometer.

-

Sample Preparation: A single drop of liquid this compound is placed on the surface of one salt plate. The second salt plate is then carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates. This assembly is often referred to as a capillary film.

-

Sample Spectrum Acquisition: The "sandwich" of salt plates containing the liquid film is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to produce the final IR spectrum.

-

Cleaning: After the measurement, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.

The choice between these methods will depend on the specific research question. Gas-phase spectra provide information about the molecule in an isolated state, while liquid-film spectra can be influenced by intermolecular interactions.

References

Conformational Analysis of 2-Ethylcyclohexanone: A Technical Guide to Chair and Boat Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a critical determinant of their reactivity and interaction with biological systems. This technical guide provides an in-depth analysis of the conformational isomers of 2-ethylcyclohexanone, with a particular focus on the relative stabilities of the chair and boat forms. We delve into the energetic factors governing conformational preference, including steric hindrance, torsional strain, and allylic strain. Detailed methodologies for the experimental and computational determination of these conformations are presented, with an emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the subtle interplay of steric and electronic effects that dictate the three-dimensional structure of this important molecular scaffold.

Introduction: The Significance of Conformational Isomerism

The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. For cyclic molecules such as this compound, the spatial arrangement of atoms is not fixed but exists as a dynamic equilibrium of various conformations. The chair conformation is the most stable for cyclohexane (B81311) and its derivatives, as it minimizes both angle and torsional strain.[1] However, the introduction of substituents, such as the ethyl group and the carbonyl functionality in this compound, leads to a more complex conformational landscape.

Understanding the energetic differences between the various chair, boat, and twist-boat conformers is paramount for predicting reaction outcomes, designing enzyme inhibitors, and understanding receptor-ligand interactions. This guide will systematically explore the conformational preferences of this compound, providing both the theoretical underpinnings and the practical methodologies for its analysis.

The Conformational Landscape of this compound

Chair Conformations: The Preponderant Isomers

The chair conformation of this compound can exist in two principal forms, distinguished by the orientation of the ethyl group: equatorial and axial.

-

Equatorial this compound: In this conformer, the bulky ethyl group occupies a position in the approximate plane of the ring. This arrangement minimizes steric interactions with other ring atoms, particularly the axial hydrogens at the C4 and C6 positions. Consequently, the equatorial conformer is the most energetically favorable.

-

Axial this compound: When the ethyl group is in the axial position, it is brought into close proximity with the axial hydrogens at the C4 and C6 positions, leading to significant steric repulsion known as 1,3-diaxial interactions. Furthermore, in 2-substituted cyclohexanones, a destabilizing interaction known as allylic strain (or A(1,3) strain) occurs between the axial substituent at C2 and the axial hydrogen at C6.[2] This additional strain further disfavors the axial conformation.

The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is quantified by its A-value. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.79 kcal/mol, indicating a strong preference for the equatorial position.[3] The presence of the sp2-hybridized carbonyl carbon in this compound flattens the ring, which can slightly alter the magnitude of these steric interactions.

Boat and Twist-Boat Conformations: High-Energy Intermediates

While significantly less stable than the chair forms, the boat and twist-boat conformations are important intermediates in the process of ring inversion.

-

Boat Conformation: The boat conformation is destabilized by two primary factors: steric hindrance between the "flagpole" hydrogens at C1 and C4, and torsional strain from eclipsing C-H bonds along the sides of the "boat".[4]

-

Twist-Boat Conformation: A slight twisting of the boat conformation relieves some of the torsional and flagpole strain, resulting in the more stable twist-boat conformer. For the parent cyclohexanone (B45756) molecule, the twist-boat conformation is calculated to be approximately 14.4 kJ/mol (about 3.4 kcal/mol) higher in energy than the chair conformation.[5]

Quantitative Analysis of Conformational Energies

The relative energies of the different conformers of this compound can be estimated from known values for related systems and an understanding of the contributing steric and electronic factors.

| Conformer | Relative Gibbs Free Energy (ΔG°) (kcal/mol) | Key Destabilizing Interactions |

| Equatorial-Chair | 0 (Reference) | - |

| Axial-Chair | ~1.8 - 2.5 | 1,3-Diaxial interactions, A(1,3) Allylic Strain |

| Twist-Boat | ~3.4 | Torsional Strain, Steric Strain |

| Boat | >3.4 | Flagpole Interactions, Torsional Strain |

Note: The energy for the axial-chair conformer is an estimate based on the A-value for ethylcyclohexane[3], with an added contribution from allylic strain. The energy for the twist-boat is based on the value for cyclohexanone.[5] These values can be more precisely determined through the experimental and computational methods outlined below.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the quantitative analysis of conformational equilibria in solution.[6] Low-temperature NMR is often required to slow the rate of chair-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial conformers.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the axial and equatorial chair conformers of this compound.

Instrumentation and Materials:

-

High-field NMR spectrometer equipped with a variable temperature unit.

-

High-purity this compound.

-

Deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂).

-

Class A NMR tubes.[7]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, ring inversion is rapid on the NMR timescale, and an averaged spectrum will be observed.

-

Low-Temperature Setup: Cool the NMR probe to a low temperature, starting at approximately 233 K (-40 °C) and gradually decreasing in 10-20 K increments.[7] Allow the temperature to equilibrate for at least 5-10 minutes at each step.

-

Coalescence and Slow-Exchange Spectra: Acquire a ¹H NMR spectrum at each temperature. As the temperature is lowered, the signals corresponding to the axial and equatorial conformers will broaden, coalesce, and eventually sharpen into two distinct sets of peaks at a sufficiently low temperature (the slow-exchange regime).

-

Signal Assignment and Integration: In the slow-exchange spectrum, identify the signals corresponding to the axial and equatorial conformers. The relative populations of the two conformers can be determined by integrating the corresponding well-resolved proton signals.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the integrals of the equatorial conformer to the axial conformer: Keq = [Equatorial] / [Axial]

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Data Analysis with J-Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the chair conformation of a cyclohexanone, characteristic J-values are observed:

-

³J(axial-axial): ~10-13 Hz

-

³J(axial-equatorial): ~4-6 Hz

-

³J(equatorial-equatorial): ~2-3 Hz

By analyzing the coupling patterns of the protons adjacent to the ethyl group (at C2) and on the neighboring carbons, the predominant conformation can be confirmed. For example, a large coupling constant for the proton at C2 would indicate an axial orientation, coupling with an axial proton at C3.

Computational Analysis of Conformational Energies

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to determine the geometries and relative energies of the different conformers of this compound.

Computational Workflow

-

Structure Generation: Build the initial 3D structures of the equatorial-chair, axial-chair, boat, and twist-boat conformers of this compound.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Relative Energy Calculation: Calculate the relative Gibbs free energies of the conformers by comparing their total electronic energies, including corrections for ZPVE and thermal contributions.

-

Transition State Search: To determine the energy barrier for the interconversion between conformers (e.g., chair-to-chair ring flip), a transition state search can be performed. The transition state structure is characterized by a single imaginary frequency.

Visualizing Conformational Relationships

The relationships between the different conformers of this compound can be visualized using diagrams.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation with the ethyl group in the equatorial position. This preference is driven by the minimization of steric strain, particularly 1,3-diaxial interactions and allylic strain, which significantly destabilize the axial conformer. The boat and twist-boat conformations, while important as transition states in ring inversion, are of considerably higher energy. A combination of low-temperature NMR spectroscopy and computational chemistry provides a robust framework for the quantitative determination of the conformational equilibrium. For professionals in drug development and organic synthesis, a thorough understanding of these conformational principles is essential for the rational design of molecules with desired stereochemical and biological properties.

References

Thermodynamic Properties of 2-Ethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclohexanone (C₈H₁₄O) is a cyclic ketone of interest in various fields, including organic synthesis and as a potential intermediate in pharmaceutical manufacturing.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound are summarized below. These values have been compiled from various reputable sources and provide a baseline for its physical and chemical behavior.

Physicochemical and Thermodynamic Data

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₄O | - | [3][4][5] |

| Molecular Weight | 126.199 | g/mol | [6] |

| CAS Number | 4423-94-3 | - | [3][4][5] |

| Boiling Point | 67 °C at 13 Torr | - | [7] |

| Melting Point | 110-112 | °C | [7] |

| Density | 0.9224 at 16 °C | g/cm³ | [7] |

| Flash Point | 58.5 | °C | [7] |

| Vapor Pressure | 0.7 ± 0.4 at 25 °C (Predicted) | mmHg | [7] |

Enthalpy and Entropy Data

| Property | Value | Unit | Source(s) |

| Enthalpy of Vaporization (ΔvapH°) | Data available over a range of temperatures | kJ/mol | [8] |

| Enthalpy of Formation (Gas) (ΔfH°gas) | Data available | kJ/mol | [8] |

| Enthalpy of Formation (Liquid) | Data available | kJ/mol | [8] |

| Ideal Gas Heat Capacity (Cp,gas) | Data available over a range of temperatures | J/mol·K | [8] |

| Entropy (Ideal Gas) | Data available over a range of temperatures and pressures | J/mol·K | [8] |

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method or by distillation.

a) Capillary Method:

-

Sample Preparation: A small amount of this compound is placed in a melting point capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary tube assembly are immersed in a heating bath (e.g., silicone oil) within a Thiele tube or a similar apparatus.

-

Heating: The heating bath is gradually heated.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

Cooling and Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

b) Distillation Method:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Heating: The round-bottom flask is charged with this compound and a few boiling chips. The flask is then heated gently.

-

Equilibrium and Measurement: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point at the ambient atmospheric pressure.

Determination of Heat Capacity (Calorimetry)

Adiabatic calorimetry is a precise method for determining the heat capacity of liquid this compound.

-

Calorimeter Preparation: A known mass of this compound is placed in a sealed calorimetric vessel. The vessel is equipped with a precision thermometer and a heater.

-

Adiabatic Shielding: The calorimetric vessel is enclosed in an adiabatic shield, which is heated independently to maintain its temperature as close as possible to the vessel's temperature, minimizing heat loss.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the vessel, causing a small increase in the temperature of the sample.

-

Calculation: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula: Cp = Q / (m * ΔT)

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

-

Vapor Pressure Measurement: The vapor pressure of this compound is measured at various temperatures using an isoteniscope or a static vapor pressure apparatus.

-

Data Analysis: A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.

-

Calculation: The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of this compound can be determined by combustion calorimetry.

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a bomb calorimeter.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Workflow

The logical progression for the experimental determination of the thermodynamic properties of this compound is outlined in the following diagram. This workflow ensures that foundational properties are determined first, which can then be used in the calculation of other thermodynamic parameters.

Caption: Experimental workflow for determining thermodynamic properties.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The tabulated data, detailed experimental protocols, and logical workflow are intended to facilitate accurate and reproducible research and development activities.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. Cyclohexanone, 2-ethyl- [webbook.nist.gov]

- 4. Cyclohexanone, 2-ethyl- [webbook.nist.gov]

- 5. Cyclohexanone, 2-ethyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

Synthesis of 2-Ethylcyclohexanone from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylcyclohexanone from cyclohexanone (B45756), a key transformation in organic chemistry with applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document details the primary synthetic routes, including a thorough experimental protocol for the free-radical addition method, and presents relevant quantitative and spectroscopic data in a clear, structured format.

Introduction

The alkylation of cyclohexanones at the α-position is a fundamental carbon-carbon bond-forming reaction. The introduction of an ethyl group to the cyclohexanone ring yields this compound, a valuable building block in organic synthesis. The primary methods for this transformation involve the nucleophilic attack of a cyclohexanone-derived intermediate on an electrophilic ethyl source. This guide will explore the common synthetic strategies and provide a detailed experimental protocol for a documented procedure.

Synthetic Pathways

There are two primary pathways for the synthesis of this compound from cyclohexanone:

-

Alkylation of a Cyclohexanone Enolate: This classic approach involves the deprotonation of cyclohexanone with a strong base to form a nucleophilic enolate, which then reacts with an ethyl halide (e.g., iodoethane (B44018) or bromoethane) in an SN2 reaction.[1][2] The choice of base (e.g., lithium diisopropylamide (LDA) for kinetic control or sodium ethoxide for thermodynamic control) and reaction conditions can influence the regioselectivity in substituted cyclohexanones.[3]

-

The Stork Enamine Synthesis: This method involves the reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine.[4] The enamine then acts as a nucleophile, reacting with an ethyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding this compound.[5]

While the enolate and enamine pathways are conceptually straightforward, this guide will provide a detailed experimental protocol for a less common but well-documented free-radical addition method , which offers an alternative route using different starting materials.

Experimental Protocol: Free-Radical Addition of Cyclohexanone to Ethylene (B1197577)

This section details the synthesis of this compound via the free-radical addition of cyclohexanone to ethylene, initiated by ammonium (B1175870) persulfate.[6]

Reaction Scheme

Caption: Reaction scheme for the free-radical addition synthesis.

Materials and Methods

Materials:

| Reagent | Quantity | Molar Ratio |

| Cyclohexanone | 176.0 g | 2 |

| Ethylene | 28 g (22.4 L) | 1 |

| Ammonium Persulfate (AMP) | 0.88 g | - |

Equipment:

-

Autoclave

-

Distillation apparatus

Procedure:

-

Reaction Setup: In an autoclave, combine 176.0 g of cyclohexanone and 0.88 g of ammonium persulfate.

-

Introduction of Ethylene: Introduce 28 g of ethylene gas into the autoclave, resulting in a pressure of 26 atm.[6]

-

Reaction: Heat the autoclave to 100 °C and maintain this temperature for 5 hours.

-

Workup: After the reaction is complete, cool the autoclave and vent the unreacted ethylene. The pressure of the unreacted ethylene will be approximately 5.5 atm.[6]

-

Purification: The resulting liquid alkyl-product is purified by distillation.

Results

The distillation of the crude product yields two main fractions:

| Fraction | Boiling Point (°C) | Mass (g) | Identity |

| 1 | 61-62 | 100.1 | Unreacted Cyclohexanone |

| 2 | 113-114 | 87.0 | This compound (Product) |

The selectivity for this compound was reported to be 75% based on the mass of ethylene consumed.[6] The purity of the synthesized this compound was determined by chromatography to be between 99.0-99.5%.[6]

Data Presentation

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 113-114 °C |

| Density (d420) | 0.9125 g/cm³ |

| Refractive Index (nD20) | 1.4506 |

Data obtained from the free-radical addition experiment.[6]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of the synthesized this compound.

1H NMR (Nuclear Magnetic Resonance): Spectra available at SpectraBase.[7]

13C NMR (Nuclear Magnetic Resonance): Spectra available at SpectraBase.[7]

IR (Infrared) Spectroscopy: Spectra available at the NIST WebBook.

MS (Mass Spectrometry): Spectra available at the NIST WebBook.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis and purification of this compound via the free-radical addition method.

References

- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. quora.com [quora.com]

- 5. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

The Discovery and Enduring Utility of 2-Ethylcyclohexanone: A Technical Guide

Introduction

2-Ethylcyclohexanone, a substituted cyclic ketone, holds a significant position in the landscape of organic synthesis. Its versatile reactivity, stemming from the presence of both a carbonyl group and an adjacent ethyl substituent, has made it a valuable intermediate in the production of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details seminal synthetic methodologies, presents key quantitative data in a structured format, and visualizes the underlying reaction pathways to facilitate a deeper understanding of its chemical behavior.

Historical Context and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of cyclohexanone (B45756) chemistry in the early 20th century. The pioneering work on the synthesis of substituted cyclohexenones by chemists like Sir Robert Robinson laid the foundational principles for the alkylation of cyclic ketones. The Robinson annulation, discovered in 1935, provided a powerful method for constructing six-membered rings and introduced key concepts of enolate reactivity that are central to the synthesis of 2-substituted cyclohexanones.[1][2][3] Later, the development of the Stork enamine alkylation in the 1950s and 1960s offered a milder and more regioselective approach to the synthesis of α-alkylated ketones, further expanding the accessibility of compounds like this compound.[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in synthesis and analysis. The following tables summarize its key physical properties and provide an overview of its characteristic spectroscopic data.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [6] |

| Molecular Weight | 126.20 g/mol | [7] |

| Boiling Point | 177-178 °C | Not explicitly cited |

| Density | 0.916 g/mL at 25 °C | Not explicitly cited |

| Refractive Index (n²⁰/D) | 1.452 | Not explicitly cited |

| CAS Number | 4423-94-3 | [6] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data | Source |

| ¹H NMR | See Table 3 for detailed assignments. | [8][9] |

| ¹³C NMR | See Table 4 for detailed assignments. | [10] |

| Infrared (IR) | ~1715 cm⁻¹ (C=O stretch) | [11][12] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 126. Key fragments at m/z 98, 83, 69, 55. | [6] |

Table 3: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.25 - 2.45 | m | 1H | CH (α-proton) |

| 1.95 - 2.15 | m | 2H | CH₂ (cyclohexane ring) |

| 1.60 - 1.85 | m | 4H | CH₂ (cyclohexane ring) |

| 1.35 - 1.55 | m | 2H | CH₂ (ethyl group) |

| 1.15 - 1.30 | m | 2H | CH₂ (cyclohexane ring) |

| 0.88 | t | 3H | CH₃ (ethyl group) |

Table 4: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 212.0 | C=O |

| 50.5 | CH (α-carbon) |

| 42.0 | CH₂ (cyclohexane ring) |

| 28.5 | CH₂ (cyclohexane ring) |

| 25.0 | CH₂ (ethyl group) |

| 23.0 | CH₂ (cyclohexane ring) |

| 11.5 | CH₃ (ethyl group) |

Key Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The following sections provide detailed experimental protocols for three prominent methods.

Direct Alkylation of Cyclohexanone via Enolate Formation

This classical method involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an ethyl halide.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 60-70%

Stork Enamine Synthesis

The Stork enamine synthesis offers a milder alternative to direct alkylation, proceeding through an enamine intermediate which is less basic and can lead to higher regioselectivity.[4][5][13]

Experimental Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as pyrrolidine (B122466) or morpholine (B109124) (1.2 equivalents) in a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is produced.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

-

Alkylation: Dissolve the crude enamine in an aprotic solvent such as acetonitrile (B52724) or THF.

-

Add ethyl iodide or ethyl bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.

-

Hydrolysis: After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

-

Work-up and Purification: Follow the work-up and purification steps as described in the direct alkylation method.

Expected Yield: 70-80%

Free-Radical Addition to Cyclohexanone

This method involves the free-radical addition of an ethyl group to cyclohexanone, typically initiated by a radical initiator.[14]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (2.0 equivalents), ethylene (B1197577) (1.0 equivalent, introduced as a gas to the desired pressure), and a radical initiator such as ammonium (B1175870) persulfate (0.5% by weight of cyclohexanone).[14]

-

Reaction: Heat the autoclave to 100 °C and maintain the pressure for 5 hours with stirring.[14]

-

Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ethylene.

-

Transfer the liquid product to a distillation apparatus.

-

Purification: Fractionally distill the crude product under vacuum to separate unreacted cyclohexanone from the desired this compound. The selectivity for this compound was reported to be 75% based on the mass of ethylene that reacted.[14]

Expected Selectivity: 75% (based on reacted ethylene)[14]

Reaction Pathways and Mechanisms

The synthesis of this compound relies on fundamental principles of organic reactivity. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

References